![molecular formula C22H17ClN4O4 B2451932 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1243105-88-5](/img/no-structure.png)

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

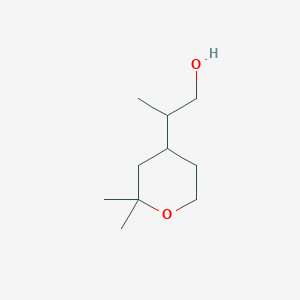

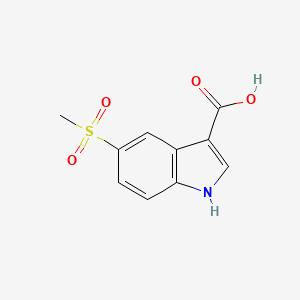

The compound is a complex organic molecule with several functional groups, including a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an acetamide . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole and pyrazolo[1,5-a]pyrazine rings are aromatic, which could contribute to the stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors like polarity, solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound, focusing on their potential anti-inflammatory properties. Among the synthesized compounds, several showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antibacterial Agents : Ramalingam et al. (2019) synthesized derivatives that included 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, exhibiting significant antibacterial activity (Ramalingam et al., 2019).

Anticancer Properties : Ostapiuk, Matiychuk, and Obushak (2015) investigated novel derivatives for their anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, and breast cancers. Compounds showed high selectivity and activity, particularly against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Potential Antipsychotic Agents : Wise et al. (1987) explored compounds with a similar structure for their antipsychotic-like properties in behavioral animal tests. These compounds did not interact with dopamine receptors, a characteristic differing from clinically available antipsychotic agents (Wise et al., 1987).

Antioxidant Activity : Nayak et al. (2014) synthesized a compound that exhibited noticeable DPPH radical scavenging activity, demonstrating its potential as an antioxidant (Nayak et al., 2014).

Hydrogen Bonding in Crystal Structures : Narayana et al. (2016) analyzed the hydrogen bonding patterns in crystal structures of similar compounds, contributing to the understanding of molecular interactions and conformations (Narayana et al., 2016).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one. The second intermediate is N-(3-chloro-4-methylphenyl)acetamide, which is synthesized from 3-chloro-4-methylaniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyrazol-5-one", "3-chloro-4-methylaniline", "acetic anhydride", "peptide coupling reagents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:", "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 equiv) and 3,4-dihydro-2H-pyrazol-5-one (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and reflux the mixture for 4 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum to obtain the intermediate as a yellow solid.", "Synthesis of N-(3-chloro-4-methylphenyl)acetamide:", "Step 1: Dissolve 3-chloro-4-methylaniline (1.0 equiv) in acetic anhydride (2.0 equiv) and heat the mixture to 80°C for 4 hours.", "Step 2: Cool the mixture to room temperature and pour it into ice-cold water.", "Step 3: Filter the resulting solid and wash with water to obtain the intermediate as a white solid.", "Coupling of the Intermediates:", "Step 1: Dissolve the two intermediates (1.0 equiv each) in a mixture of DMF and DCM.", "Step 2: Add peptide coupling reagents (e.g. HATU, DIPEA) and stir the mixture at room temperature for 12 hours.", "Step 3: Purify the crude product by column chromatography to obtain the final product as a white solid." ] } | |

Número CAS |

1243105-88-5 |

Nombre del producto |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide |

Fórmula molecular |

C22H17ClN4O4 |

Peso molecular |

436.85 |

Nombre IUPAC |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C22H17ClN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |

Clave InChI |

TVHWKYDFWWORPX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)